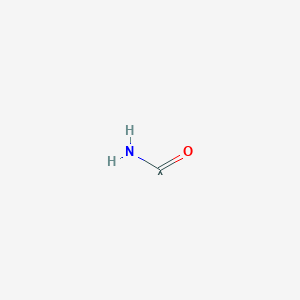
Diatoxanthin
Overview
Description
Diatoxanthin is a type of xanthophyll found in phytoplankton and diatoms . It is a photoprotective xanthophyll synthesized by diatoms .
Synthesis Analysis
The synthesis of this compound within diatom cells is regulated by enzymes that are sensitive to environmental conditions such as light intensity and pH . A high-performance and economical procedure of isolation and purification of this compound from the marine diatom Phaeodactylum tricornutum has been developed .
Molecular Structure Analysis
This compound has a molecular formula of C40H54O2 . It is a carotenoid pigment, which typically consists of a polyene chain, a series of conjugated double bonds that can participate in light absorption and energy transfer processes.
Chemical Reactions Analysis
The primary chemical reaction involving this compound in diatom cells is its reversible conversion to Diadinoxanthin. This conversion is part of the Diadinoxanthin cycle, which is regulated by the enzyme activities of Diadinoxanthin de-epoxidase and this compound epoxidase .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the lipid environment of the thylakoid membrane where it is located. The solubility and enzymatic de-epoxidation of this compound are dependent on the presence of certain lipids that form the membrane structure.
Scientific Research Applications
Photosynthetic and Photoprotective Reactions
- Photoprotective Role : Diatoxanthin plays a significant role in photosynthetic and photoprotective reactions in algae. It is involved in the xanthophyll cycle, crucial for protecting cells from photodestruction under excessive light conditions (Bertrand, 2010).
- Fluorescence Yield Regulation : The fucoxanthin chlorophyll proteins in diatoms, which serve as light harvesting proteins, have their fluorescence yield dependent on the amount of bound this compound (Gundermann & Büchel, 2008).
- Influence on Photosynthesis : In polar diatoms, exposure to cold temperatures affects the ratio of this compound to diadinoxanthin, which has implications for photosynthetic efficiency (Mock & Valentin, 2004).
Biochemical Studies and Purification Techniques
- Purification Techniques : Improved methods for the purification of this compound, such as column chromatography, have been developed to obtain high purity pigments for biochemical studies (Tokarek et al., 2016).
Health Benefits and Disease Management
- Role in Cancer Therapy : this compound has shown potential in intercepting prostate cancer progression, with evidence suggesting its role against cancer proliferation and angiogenesis (Sansone et al., 2023).
Environmental and Ecological Insights
- Habitat-Specific Production : this compound's role in different habitats, such as plankton and sea ice, is important for understanding primary production in marine and freshwater environments (Verleyen et al., 2004).
- Excited State Energies : Research on the excited state energies of this compound provides insights into the mechanisms of energy dissipation in algal systems (Enriquez et al., 2010).
Industrial and Commercial Applications
- Nutraceutical and Pharmaceutical Uses : this compound's antioxidant properties suggest potential applications in the nutraceutical, cosmetic, and pharmaceutical industries (Ambati et al., 2014).
Mechanism of Action
Diatoxanthin plays a significant role in protecting these organisms against photoinhibition caused by absorption of excessive light energy . It also has the capacity to intercept prostate cancer progression in vitro on different human cell lines, exploring its role against cancer proliferation and angiogenesis .
Future Directions
The great antioxidant and anti-inflammatory abilities of Diatoxanthin were recently documented. This study investigates the capacity of this compound to intercept prostate cancer progression in vitro on different human cell lines, exploring its role against cancer proliferation and angiogenesis . This suggests that this compound could have potential applications in cancer prevention and therapy in the future.
properties
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-21,23,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJHQMUSVNWPV-DRCJTWAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C[C@H](CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015589 | |
| Record name | Diatoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31063-73-7 | |
| Record name | Diatoxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31063-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diatoxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diatoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIATOXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VOI529I46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



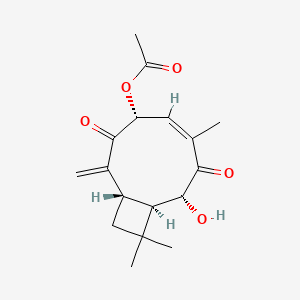
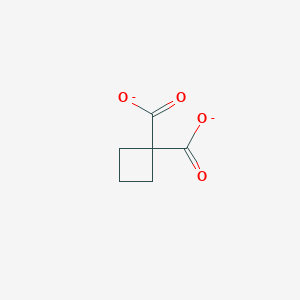
![1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B1232484.png)


![[6-Pyridinyl-18F]-WAY-100635](/img/structure/B1232489.png)
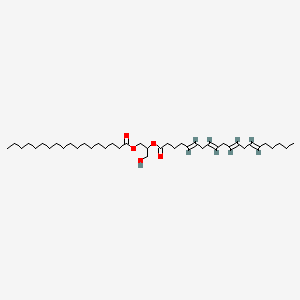
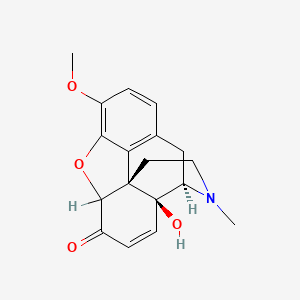

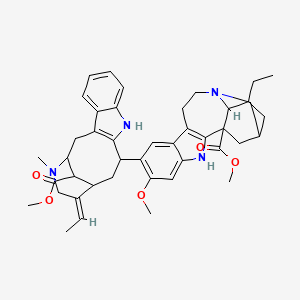
![3-methylbutyl (1S,5R,7R)-4-oxo-3-(thiophen-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate](/img/structure/B1232495.png)
![(3S,3'aR,8'aS,8'bS)-5-ethyl-2'-(phenylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B1232496.png)
![[(1S,2R,4S,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1232497.png)
